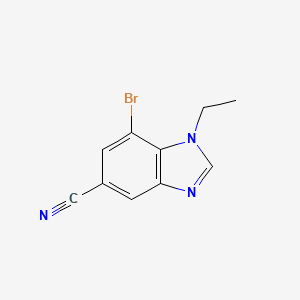

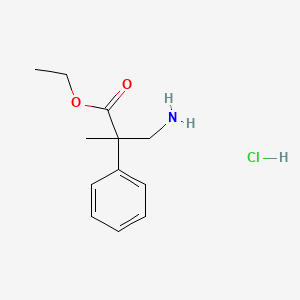

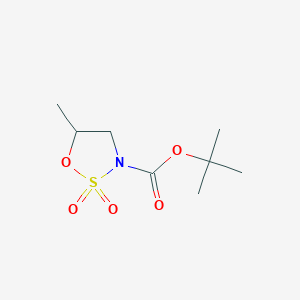

(S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of brivaracetam, an antiepileptic drug, starts with ®-methyl-2-bromobutanoate with HCl salt of methyl 3-(aminomethyl)hexanoate in the presence of K2CO3 . Another method involves the [3 + 2] cycloaddition reaction of benzoisothiazole-2,2-dioxide-3-ylidene with nitrone .Chemical Reactions Analysis

The [3 + 2] cycloaddition reaction of benzoisothiazole-2,2-dioxide-3-ylidene with nitrone is one example of a reaction involving a similar compound . The trimethylsilyl group, which may be related to the “Boc” in the compound’s name, is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

(S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a key intermediate in the synthesis of various chemically significant compounds. Research indicates its use in the preparation of N-alkylated cyclic sulfamidates, where BOC-protected chiral and hindered cyclic sulfamidates were synthesized and deprotected to produce crystalline sulfamidates. These sulfamidates were then used in alkylation reactions to produce cyclic sulfamidates with different N-alkyl substituents, showcasing a versatile route for their synthesis (Posakony, Grierson, & Tewson, 2002).

Conformational Studies

Another aspect of research focuses on understanding the stereochemistry and conformational behavior of 5-substituted 1,2,3-oxathiazolidines. Studies have explored the stereochemistry of these compounds, revealing that they can exist in isomeric cis and trans forms at the S=O bond, with NMR being used to discuss the configurations of their stereoisomers. This research aids in elucidating the structural aspects of these compounds and their potential reactivity profiles (Nishiyama & Yamada, 1971).

Anticonvulsant Activity

(S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide derivatives have been studied for their potential anticonvulsant activity. A study on the synthesis and anticonvulsant activity of bioisosteres of trimethadione (TMD) and phenytoin (PHE), based on the oxathiazolidine structure, demonstrated that these compounds showed a wide spectrum of activity and were non-neurotoxic in tests. The research highlighted the therapeutic potential of these compounds in the treatment of seizures, offering insights into novel anticonvulsant drugs (Pastore et al., 2013).

Conformational and Isomerization Studies

Further studies have investigated the conformations and isomerization behaviors of 3-aryl-1,2,3-oxathiazolidine 2-oxides. Research using proton magnetic resonance spectroscopy provided insights into their preferred conformations and how these vary with substituents, contributing to a deeper understanding of their chemical behavior and potential applications (Yamada, Nishiyama, & Samukawa, 1975).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOJWQAHCHOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |

CAS RN |

1365481-13-5 |

Source

|

| Record name | tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)